5-Bromo-3-fluoro-N-propylpicolinamide
Description
5-Bromo-3-fluoro-N-propylpicolinamide is a pyridine-based compound characterized by a picolinamide backbone substituted with bromo (Br) and fluoro (F) groups at the 5- and 3-positions, respectively, and an N-propylamide moiety. The bromo and fluoro substituents are common in drug design due to their ability to modulate electronic properties, lipophilicity, and metabolic stability. The N-propyl group may influence steric interactions and solubility .
Properties
IUPAC Name |
5-bromo-3-fluoro-N-propylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O/c1-2-3-12-9(14)8-7(11)4-6(10)5-13-8/h4-5H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLSMDGAPZVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N-propylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-3-fluoropyridine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to the corresponding amide by reacting with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-Bromo-3-fluoro-N-propylpicolinamide.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-fluoro-N-propylpicolinamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-N-propylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
5-Bromo-3-fluoro-N-propylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-N-propylpicolinamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the propyl group, contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
(a) 5-Bromo-3-fluoropicolinonitrile (CAS 149488-78-8)
(b) 3-Fluoro-5-(trifluoromethyl)picolinonitrile (CAS 97509-75-6)
- Structural Differences : Substitutes bromo with a trifluoromethyl (-CF₃) group.
Comparison with Benzamide Derivatives
Benzamides share a benzene core instead of pyridine, leading to distinct electronic and steric properties:
(a) 3-Bromo-5-fluoro-N-propylbenzamide (CAS 1329280-50-3)
(b) 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0)
- Structural Differences : N-cyclopropyl and 3-methyl groups vs. N-propyl in the target compound.
- Impact : Cyclopropyl groups enhance steric hindrance and metabolic resistance compared to linear alkyl chains like propyl .
Substituent Effects on Physicochemical Properties
A comparative analysis of substituents and molecular properties is summarized below:
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 5-Bromo-3-fluoro-N-propylpicolinamide | Pyridine | 5-Br, 3-F, N-propylamide | ~260–270* | Amide, Br, F |
| 5-Bromo-3-fluoropicolinonitrile | Pyridine | 5-Br, 3-F, nitrile | ~201* | Nitrile, Br, F |
| 3-Bromo-5-fluoro-N-propylbenzamide | Benzene | 3-Br, 5-F, N-propylamide | 260.1 | Amide, Br, F |
| 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide | Benzene | 5-Br, 2-F, 3-Me, N-cyclopropyl | ~322* | Amide, Br, F, Me |
*Estimated based on analogous structures.
- Lipophilicity : Bromo and fluoro substituents increase lipophilicity (logP), but the pyridine core in picolinamides may reduce it compared to benzene derivatives.
- Solubility : N-propylamide groups enhance aqueous solubility relative to nitriles or cyclopropyl substituents .
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